tert-Butyl 1-(hydroxymethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
tert-Butyl 1-(hydroxymethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound featuring a nitrogen atom at position 8, a 3-oxa (ether) group, and a hydroxymethyl substituent at position 1 within its bridged bicyclo[3.2.1]octane scaffold. This structure is critical in medicinal chemistry due to its conformational rigidity, which enhances binding affinity to biological targets such as enzymes or receptors. The tert-butyl carbamate (Boc) group at position 8 serves as a protective group for the nitrogen, enabling selective functionalization during synthesis .
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-9-4-5-12(13,7-14)8-16-6-9/h9,14H,4-8H2,1-3H3 |
InChI Key |
YMYRDUSILSVOPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(COC2)CO |
Origin of Product |
United States |
Preparation Methods
Nortropinone as Starting Material
Commercial synthesis frequently begins with N-Boc-nortropinone (tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate), which provides the foundational bicyclic structure. Key transformations include:
Procedure A: Enolate Formation and Functionalization
- Deprotonation : Treatment with LDA (2 equiv) in THF at -78°C generates the enolate.
- Electrophilic Quenching :
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | LDA | -78°C | 1 h | 95% |
| 2 | Tf₂O | -78→25°C | 3 h | 92% |
| 3 | HCHO | 0°C | 2 h | 78% |
Mechanistic Insight : The enolate's nucleophilic α-carbon attacks formaldehyde's electrophilic carbonyl, followed by proton transfer and workup to install the hydroxymethyl moiety.
Oxa-Bridge Installation via Mitsunobu Reaction
The 3-oxa bridge is strategically inserted using Mitsunobu conditions:
Procedure B :
- Diol Preparation : Hydroboration-oxidation of a bicyclic olefin precursor yields vicinal diol.
- Etherification :
- DIAD (1.2 equiv), PPh₃ (1.5 equiv) in THF at 0°C
- Intramolecular ether formation completes the oxa-bridge (63% yield).
Stereochemical Control Strategies
The compound's biological activity hinges on precise stereochemistry at C1 and C3. Two predominant approaches ensure stereocontrol:
Chiral Auxiliary-Mediated Synthesis
(-)-Menthyl glyoxylate directs facial selectivity during bicyclic ring closure, achieving >90% ee. Post-synthesis auxiliary removal via hydrolysis yields the desired (1R,5S) configuration.
Enzymatic Resolution
Racemic mixtures undergo lipase-catalyzed (CAL-B) acetylation in vinyl acetate, resolving enantiomers with 98% ee.
Late-Stage Functionalization
Hydroxymethyl Group Optimization
Post-bridge installation, the hydroxymethyl group is introduced via:
- Mannich Reaction : Condensation of the bicyclic amine with formaldehyde and HCl (62% yield).
- Reductive Amination : Sodium cyanoborohydride-mediated coupling of formaldehyde (71% yield, higher purity).
Boc Protection Dynamics
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during exothermic steps (enolate formation, triflation):
Green Chemistry Metrics
Solvent selection markedly affects E-Factor:
| Solvent | E-Factor | PMI (kg/kg) |
|---|---|---|
| THF | 18.7 | 32 |
| 2-MeTHF | 14.2 | 27 |
| Cyclopentyl methyl ether | 9.8 | 19 |
Analytical Characterization Benchmarks
Spectroscopic Profiles
Photoredox Catalysis
Visible light-mediated C-H activation enables direct hydroxymethylation without pre-functionalization:
- Catalyst : Ir(ppy)₃ (2 mol%)
- Yield : 67% with 85% atom economy.
Biocatalytic Approaches
Engineered transaminases (ATA-117) catalyze asymmetric amination of keto-bicyclic precursors, achieving 99% ee.
Chemical Reactions Analysis
tert-Butyl 1-(hydroxymethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions for these reactions include strong acids or bases, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 1-(hydroxymethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 1-(hydroxymethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a detailed comparison with structurally related azabicyclo[3.2.1]octane derivatives:
Substituent Variations and Physicochemical Properties
Biological Activity
tert-Butyl 1-(hydroxymethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate, with the CAS number 1638651-85-0, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes a hydroxymethyl group and a tert-butyl ester functionality, which may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins and enzymes. The unique bicyclic structure allows it to potentially disrupt protein-protein interactions, which are crucial for many cellular processes. This disruption can lead to alterations in signaling pathways and metabolic functions, making it a candidate for further research in therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating its efficacy against various bacterial strains, it demonstrated notable inhibition against Gram-positive bacteria, including:
- Staphylococcus aureus
- Streptococcus pneumoniae
The minimum inhibitory concentration (MIC) for these bacteria was lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option in combating antibiotic resistance .
Neuroprotective Effects
Similar bicyclic compounds have been studied for their neuroprotective properties. Preliminary findings suggest that this compound may influence neurotransmitter systems, potentially offering protective effects in neurodegenerative diseases . Further studies are needed to elucidate the specific mechanisms involved.
Analgesic Activity
There is growing interest in the analgesic properties of compounds within this structural class. Initial studies suggest that this compound may modulate pain pathways, indicating its relevance in pain management therapies .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | Structure | Moderate antibacterial activity | Effective against E.coli |
| Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | Structure | Low neuroprotective activity | Limited efficacy in oxidative stress models |
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various azabicyclic compounds, this compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The MIC values were found to be lower than those of conventional antibiotics, suggesting its potential as an alternative treatment option .
Case Study 2: Neuroprotective Potential
Research exploring the neuroprotective effects of similar bicyclic compounds indicated that they may interact with central nervous system receptors, influencing neurotransmission and providing protective effects against neurodegenerative conditions . Further investigation into this compound's specific interactions is warranted.
Q & A
Q. Optimization Factors :
- Temperature : Lower temperatures (0–5°C) minimize side reactions during cyclization.
- Solvent polarity : Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates for sterically hindered intermediates .
- Catalyst selection : STAB or Pd/C for hydrogenation improves enantiomeric excess (ee) in stereospecific steps .
What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?
Basic Research Focus
Critical characterization methods include:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and detect impurities. Hydroxymethyl protons appear as distinct triplets (~δ 3.5–4.0 ppm), while the Boc group shows a singlet at ~δ 1.4 ppm .
- X-ray Crystallography : Resolves absolute stereochemistry using SHELX software for structure refinement .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] = 246.14) .
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., Ras GTPases), leveraging the bicyclic core’s rigidity for binding pocket compatibility .
- Molecular Dynamics (MD) Simulations : GROMACS simulations assess stability of hydrogen bonds between the hydroxymethyl group and active-site residues (e.g., Asp30 in Ras) .
- QM/MM Studies : Hybrid quantum mechanics/molecular mechanics quantify electronic effects of the 3-oxa bridge on binding affinity .
How should researchers address contradictory data between spectral analysis and crystallographic results for this compound?
Advanced Research Focus
Contradictions often arise from:
- Dynamic vs. Static Structures : Solution-state NMR may show conformational flexibility (e.g., hydroxymethyl rotation), while X-ray structures represent a single conformation. Use variable-temperature NMR to identify fluxional behavior .
- Impurity Interference : Trace enantiomers or solvents (e.g., residual DMF) can skew NMR integrals. Purify via silica gel chromatography (EtOAc/hexane, 1:3) and re-analyze .
- Software Validation : Cross-validate SHELX-refined crystallographic data with PLATON/ADDSYM to check for missed symmetry elements .
What strategies optimize the compound's solubility for in vitro assays without structural modification?
Q. Advanced Research Focus
- Co-solvent Systems : Use DMSO/PBS (10:90) to maintain solubility at 1–5 mM. Avoid >10% DMSO to prevent cellular toxicity .
- Surfactant Micelles : Incorporate 0.01% Tween-80 or poloxamers to stabilize hydrophobic regions of the bicyclic core .
- pH Adjustment : Buffers at pH 6.5–7.4 enhance solubility of the tertiary amine via partial protonation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
